molecular formula C21H26ClNO3 B12777043 Benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride CAS No. 112818-75-4

Benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride

Cat. No.: B12777043
CAS No.: 112818-75-4
M. Wt: 375.9 g/mol
InChI Key: AQODANSPNWCJPK-UHFFFAOYSA-N
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Description

Benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a benzoic acid moiety, an ethoxy group, a pyrrolidinylmethyl group, and a benzyl ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride typically involves the esterification of benzoic acid derivatives. One common method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often in solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The choice of solvents and catalysts can be optimized for cost-effectiveness and environmental sustainability. For example, the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) has been explored for safer and more sustainable esterification reactions .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

Benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid derivatives, which may interact with enzymes and receptors in biological systems . The pyrrolidinylmethyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

112818-75-4

Molecular Formula

C21H26ClNO3

Molecular Weight

375.9 g/mol

IUPAC Name

(1-phenyl-2-pyrrolidin-1-ylethyl) 4-ethoxybenzoate;hydrochloride

InChI

InChI=1S/C21H25NO3.ClH/c1-2-24-19-12-10-18(11-13-19)21(23)25-20(16-22-14-6-7-15-22)17-8-4-3-5-9-17;/h3-5,8-13,20H,2,6-7,14-16H2,1H3;1H

InChI Key

AQODANSPNWCJPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC(CN2CCCC2)C3=CC=CC=C3.Cl

Origin of Product

United States

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